molecular formula C19H23BrN2O2 B3578733 4-BROMO-2-({4-[(3-METHOXYPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)PHENOL

4-BROMO-2-({4-[(3-METHOXYPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)PHENOL

Cat. No.: B3578733
M. Wt: 391.3 g/mol
InChI Key: MDVAHUGCCUVBPY-UHFFFAOYSA-N
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Description

4-Bromo-2-({4-[(3-methoxyphenyl)methyl]piperazin-1-yl}methyl)phenol is a brominated phenolic compound featuring a piperazine backbone substituted with a 3-methoxybenzyl group. The bromine atom at the para position of the phenol ring enhances steric and electronic properties, while the piperazine linker may confer conformational flexibility for receptor interactions .

Properties

IUPAC Name

4-bromo-2-[[4-[(3-methoxyphenyl)methyl]piperazin-1-yl]methyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23BrN2O2/c1-24-18-4-2-3-15(11-18)13-21-7-9-22(10-8-21)14-16-12-17(20)5-6-19(16)23/h2-6,11-12,23H,7-10,13-14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDVAHUGCCUVBPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN2CCN(CC2)CC3=C(C=CC(=C3)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BROMO-2-({4-[(3-METHOXYPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)PHENOL typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-BROMO-2-({4-[(3-METHOXYPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)PHENOL can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), catalytic hydrogenation

    Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)

Major Products

    Oxidation: Quinones

    Reduction: De-brominated phenol

    Substitution: Various substituted phenols depending on the nucleophile used

Mechanism of Action

The mechanism of action of 4-BROMO-2-({4-[(3-METHOXYPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)PHENOL involves its interaction with specific molecular targets in the body. The piperazine moiety is known to interact with neurotransmitter receptors, such as serotonin and dopamine receptors, modulating their activity . This interaction can lead to various pharmacological effects, including antidepressant and antipsychotic activities.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperazine-Containing Analogues

Piperazine derivatives are common in medicinal chemistry due to their versatile binding properties. Key analogues include:

Compound Name Substituents/Modifications Key Properties/Findings Reference
Methyl 4-(4-(2-(4-Bromophenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate (C2) Bromophenyl-quinoline-piperazine ester High crystallinity (ethyl acetate); yellow solid; characterized via ¹H NMR and HRMS
Zinc complexes of 4-bromo-2-(2-(piperazin-1-yl)ethylimino)methylphenol Bromophenol-piperazine Schiff base complex Low systemic toxicity but reduced liver enzyme activity at high doses
4-Bromo-3-fluoro-2'-(4-methylpiperazinomethyl)benzophenone Bromo-fluorophenyl-piperazine benzophenone Higher lipophilicity due to trifluoromethyl group; CAS No: 898783-25-0

Analysis :

  • Methoxy groups (e.g., in the target compound and ) donate electrons, enhancing solubility.
  • Biological Activity: Piperazine-linked bromophenols in exhibited low acute toxicity, suggesting the target compound may share this profile. However, hepatic effects in analogues warrant caution.
  • Synthesis : Crystallization in ethyl acetate (common in ) ensures high purity, critical for pharmacological applications.
Brominated Aromatic Compounds

Bromine substitution influences reactivity and binding. Notable examples:

Compound Name Core Structure Key Differences Reference
4-Bromo-2-(9-bromo-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl)phenol Pyrazolo-benzoxazine Dual bromine atoms; rigid heterocyclic core vs. flexible piperazine in target
4-Bromo-1,5-dimethyl-2-(4'-trifluoromethylphenyl)-1,2-dihydro-3H-pyrazol-3-one Pyrazolone Trifluoromethyl group increases metabolic stability compared to methoxy

Analysis :

  • Steric Effects : The pyrazolo-benzoxazine in has a bulkier structure, likely reducing membrane permeability compared to the target compound.
  • Metabolic Stability : Trifluoromethyl groups ( ) resist oxidation better than methoxy, suggesting the target compound may have shorter half-life.
Methoxyphenyl-Substituted Derivatives

Methoxy groups modulate solubility and target affinity:

Compound Name Structure Role of Methoxy Group Reference
Methyl 4-(4-(2-(4-Methoxyphenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate (C6) Quinoline-piperazine ester Enhances π-π stacking in receptors
4-Bromo-2-(9-bromo-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl)phenol Pyrazolo-benzoxazine Improves solubility vs. halogenated analogues

Analysis :

  • The 3-methoxy group in the target compound may offer a balance between solubility (polarity) and lipophilicity, unlike 4-methoxy derivatives in , which prioritize aromatic interactions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-BROMO-2-({4-[(3-METHOXYPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)PHENOL
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4-BROMO-2-({4-[(3-METHOXYPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)PHENOL

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